molecular formula C9H14N2OS B2639005 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one CAS No. 339022-25-2

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

Cat. No.: B2639005
CAS No.: 339022-25-2
M. Wt: 198.28
InChI Key: STSIKNWGXHKMRF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one ( 339022-25-2) is a high-purity chemical compound supplied for advanced pharmacological and medicinal chemistry research. With the molecular formula C 9 H 14 N 2 OS and a molecular weight of 198.28, this compound features a thiazole core, a pharmacophore of significant interest in drug discovery . Thiazole derivatives are recognized for their diverse biological activities and are frequently investigated as ligands for various biological targets . This compound is of particular value in neuroscience and inflammatory disease research. The thiazole moiety is a key structural feature in developing novel histamine H 3 receptor ligands . Histamine H 3 receptors, located in the central nervous system, act as autoreceptors and heteroreceptors controlling the release of neurotransmitters like histamine, acetylcholine, dopamine, and norepinephrine . Compounds acting on these receptors are investigated for potential therapeutic applications in cognitive deficits associated with Alzheimer's disease, attention deficit hyperactivity disorder, and schizophrenia . Furthermore, structural analogues incorporating the thiazole ring have demonstrated pronounced anti-inflammatory potential by regulating pro-inflammatory mediators and enzymes, making them relevant for the study of neuroinflammatory pathways and chronic inflammatory conditions . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in biological assays. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSIKNWGXHKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one typically involves the reaction of 2,2-dimethylaziridine with dilute sulfuric acid under controlled conditions. The reaction is carried out in a three-neck flask with mechanical stirring, maintaining the temperature between 40-50°C and ensuring the solution remains slightly acidic (pH=3.5-4). After the reaction, the mixture is neutralized with sodium hydroxide, filtered, and distilled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, it was evaluated for cytotoxic effects against several cancer cell lines, including breast cancer cells. Preliminary findings suggest that it induces apoptosis and cell cycle arrest in cancer cells at micromolar concentrations .

Case Study: Cytotoxicity in Cancer Cells
A specific study highlighted that this compound exhibited a reduction in cell viability at concentrations exceeding 10 µM in breast cancer cell lines . This suggests its potential for further development as a therapeutic agent.

Neurological Research

Given the structural similarity to known neuroactive compounds, this thiazole derivative may also have implications in neurological research. Thiazole-containing compounds have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit choline uptake and protect against cytotoxicity induced by certain chemicals . The thiazole ring plays a crucial role in its biological activity, allowing it to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Thiazole-Based Derivatives

provides data on structurally similar thiazole derivatives (Table 1), which share the 2-(methylamino)-1,3-thiazol-5-yl scaffold but differ in the substituents on the propanone moiety:

Compound ID Substituent on Propanone % Inhibition pIC50
13 (3-Bromophenyl)propenone 59.3 7.23
14 (3-Methylphenyl)propenone 73.5 7.13
15 (2,3-Dichlorophenyl)propenone 61.2 7.21
16 Phenylpropenone (ethylamino group) 36.8 7.43

Key Observations :

  • Steric and Electronic Effects: The target compound’s 2,2-dimethylpropanone group introduces greater steric hindrance compared to the aryl-substituted analogs in Table 1. This may reduce binding affinity to targets like DNA gyrase B, as bulkier groups could hinder molecular docking .
  • Role of Methylamino Group: Compound 16 (ethylamino substitution) shows markedly lower inhibition (36.8%) compared to methylamino analogs (59.3–73.5%), underscoring the importance of the methylamino group for activity .

Cathinone Analogs

Cathinones such as mephedrone and flephedrone () share the 2-(methylamino)-1-arylpropan-1-one scaffold but replace the thiazole with substituted phenyl rings:

Compound Aromatic Group Key Properties
Mephedrone 4-Methylphenyl High lipophilicity; psychoactive effects
Flephedrone 4-Fluorophenyl Enhanced metabolic stability via fluorine
Target Compound 2-(Methylamino)-thiazole Potential for unique H-bonding interactions

Key Differences :

  • Lipophilicity : Thiazole rings are less lipophilic than phenyl groups, which may alter blood-brain barrier penetration and pharmacokinetics .
  • Electronic Effects: The sulfur atom in the thiazole can engage in hydrogen bonding or dipole interactions, unlike the purely hydrophobic phenyl groups in cathinones. This could modulate receptor selectivity .

Functional Group Modifications

  • Comparison with 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): This analog lacks the methylamino and dimethyl groups. The absence of these substituents likely reduces steric bulk and hydrogen-bonding capacity, leading to lower target affinity compared to the target compound.

Research Implications

  • DNA Gyrase Inhibition : Thiazole derivatives in show moderate to high inhibition (36.8–73.5%), suggesting the target compound may exhibit similar activity if steric effects are mitigated .
  • Psychoactive Potential: While cathinones like 4-FMC are regulated due to CNS effects (), the thiazole moiety in the target compound could reduce abuse liability by altering receptor interaction profiles.

Biological Activity

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one, with the CAS number 339022-25-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C9H14N2OSC_9H_{14}N_2OS, and it has a molecular weight of approximately 198.28 g/mol. The compound contains a thiazole ring, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. A study highlighted that thiazole-based compounds could effectively target mitotic kinesins like HSET (KIFC1), leading to the induction of multipolar spindles in cancer cells, which ultimately results in cell death .

The proposed mechanism of action for thiazole derivatives involves:

  • Inhibition of Mitotic Kinesins : Compounds that inhibit kinesins can disrupt proper spindle formation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
  • Receptor Interaction : Some studies suggest that thiazole compounds may interact with specific receptors (e.g., A2A receptors), demonstrating affinities comparable to established antagonists .

Case Studies

Several case studies have explored the biological effects of thiazole derivatives:

Comparative Analysis

The following table summarizes the biological activities reported for various thiazole derivatives:

Compound NameActivity TypeIC50 (µM)Reference
Thiazole Derivative AAnticancer (MCF7)3.18 ± 0.11
Thiazole Derivative BAntagonist (A2A receptor)10.7
2,2-Dimethyl Thiazole CInhibition of HSETMicromolar

Q & A

Basic Questions

What synthetic strategies are effective for preparing 2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound’s synthesis likely involves condensation reactions between a thiazole precursor (e.g., 2-methylaminothiazole derivatives) and a ketone component. Key steps include:

  • Thiazole Ring Formation : Use Hantzsch thiazole synthesis with thiourea and α-haloketones under reflux in ethanol or DMF .
  • Ketone Coupling : Employ nucleophilic acyl substitution with a 2,2-dimethylpropan-1-one derivative. Optimize pH (neutral to mildly basic) and temperature (60–80°C) to minimize side reactions.
  • Catalyst Selection : Triethylamine or DIPEA can enhance reaction efficiency by scavenging acids .
    Yield optimization requires monitoring via TLC/HPLC and iterative adjustment of solvent polarity (e.g., ethyl acetate/hexane for crystallization).

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify thiazole protons (δ 6.5–7.5 ppm for aromatic H) and methyl groups (δ 1.2–1.5 ppm for dimethyl). Use DEPT-135 to distinguish CH3 groups.
  • IR Spectroscopy : Confirm the ketone C=O stretch (~1700 cm⁻¹) and secondary amine N–H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]<sup>+</sup> with accurate mass matching the molecular formula. Compare fragmentation patterns with simulated spectra .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration, particularly regarding thiazole ring orientation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs for structure solution and refinement :

  • Data Collection : At 90 K to minimize thermal motion.
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (e.g., Gaussian 16) to validate conformational stability.
  • Packing Analysis : Identify intermolecular interactions (e.g., H-bonding between methylamino and ketone groups) influencing crystal packing .

What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to simulate binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. Adjust substituents (e.g., methyl groups) to optimize bioavailability .

How can researchers address discrepancies in bioactivity data across studies, such as conflicting IC50 values in enzyme inhibition assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Check for batch effects in compound purity (HPLC ≥95%) or solvent artifacts (e.g., DMSO interference) .

What strategies mitigate challenges in enantioselective synthesis, given the compound’s potential chiral centers?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol gradients for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps. Monitor enantiomeric excess (EE) via circular dichroism (CD) .

How does the compound’s regulatory status (e.g., controlled substance analogs) impact preclinical research design?

Methodological Answer:

  • Legal Compliance : Cross-reference analogs listed in the Controlled Substances Act (e.g., methylone derivatives in Schedule B ).
  • Ethical Protocols : Obtain DEA licenses for handling and document storage conditions to meet auditing requirements. Use structurally distinct analogs for in vivo studies to avoid regulatory hurdles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.